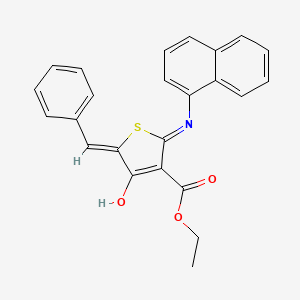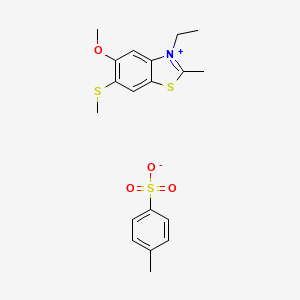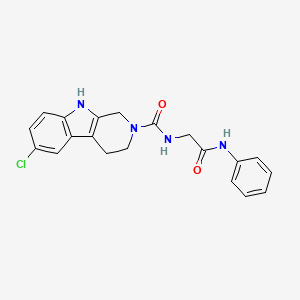
ethyl 5-benzylidene-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-benzylidene-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, commonly known as EBT, is a synthetic compound with potential applications in scientific research. EBT belongs to the family of thiophene derivatives, which are known for their diverse biological activities such as anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of EBT is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. EBT has been shown to inhibit the NF-κB signaling pathway, which is a major regulator of inflammation and immune response. In addition, EBT has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
EBT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. EBT has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the major advantages of EBT is its potential as a therapeutic agent for inflammatory and cancerous diseases. EBT has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.
However, there are also limitations to the use of EBT in lab experiments. One of the major limitations is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route of EBT.
Future Directions
There are several future directions for the study of EBT. One of the major areas of interest is the development of EBT-based therapeutics for inflammatory and cancerous diseases. Further studies are needed to determine the efficacy and safety of EBT in preclinical and clinical trials.
In addition, there is a need for further studies on the mechanism of action of EBT. The identification of its molecular targets and signaling pathways will provide a better understanding of its therapeutic potential.
Conclusion:
In conclusion, EBT is a synthetic compound with potential applications in scientific research. Its anti-inflammatory and anticancer properties make it a promising candidate for further development as a therapeutic agent. Further studies are needed to determine its optimal dosage and administration route, as well as its pharmacokinetics and pharmacodynamics. The identification of its molecular targets and signaling pathways will provide a better understanding of its mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of EBT involves the condensation reaction between ethyl cyanoacetate and 2-amino-1-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with benzaldehyde to yield EBT. The overall yield of the synthesis is around 50%, and the purity of the compound can be increased through recrystallization.
Scientific Research Applications
EBT has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-inflammatory activity. EBT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, EBT has been studied for its anticancer activity. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. EBT has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase.
properties
IUPAC Name |
ethyl (5Z)-5-benzylidene-4-hydroxy-2-naphthalen-1-yliminothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-2-28-24(27)21-22(26)20(15-16-9-4-3-5-10-16)29-23(21)25-19-14-8-12-17-11-6-7-13-18(17)19/h3-15,26H,2H2,1H3/b20-15-,25-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROIAGOZCDDJML-LJVHWXJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2)SC1=NC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2)/SC1=NC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-(phenylmethylidene)-4,5-dihydrothiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B6136454.png)
![1-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6136457.png)

![2-(3,4-diethoxyphenyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B6136477.png)
![N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide](/img/structure/B6136484.png)

![7-(cyclohexylmethyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6136506.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B6136511.png)
![ethyl 7-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6136519.png)
![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide](/img/structure/B6136551.png)
![2-benzyl-5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6136559.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)